molecular formula C7H3BrFIO B2959559 2-Bromo-6-fluoro-3-iodobenzaldehyde CAS No. 2092187-40-9

2-Bromo-6-fluoro-3-iodobenzaldehyde

Cat. No.: B2959559
CAS No.: 2092187-40-9
M. Wt: 328.907
InChI Key: YHCHIQHHEOOZCP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-iodobenzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination, fluorination, and iodination of benzaldehyde derivatives under controlled conditions .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Electrophilic Substitution: Reagents such as bromine or iodine in the presence of catalysts.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Major Products:

    Substitution Products: Depending on the substituent introduced.

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoro-3-iodobenzaldehyde is primarily related to its reactivity due to the presence of halogen atoms and the aldehyde group. These functional groups allow it to interact with various molecular targets, facilitating the formation of new chemical bonds and the modification of existing ones .

Comparison with Similar Compounds

Uniqueness: 2-Bromo-6-fluoro-3-iodobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other similar compounds. This makes it particularly valuable in certain synthetic applications where precise control over reactivity is required .

Properties

IUPAC Name

2-bromo-6-fluoro-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrFIO/c8-7-4(3-11)5(9)1-2-6(7)10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHCHIQHHEOOZCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1F)C=O)Br)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrFIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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